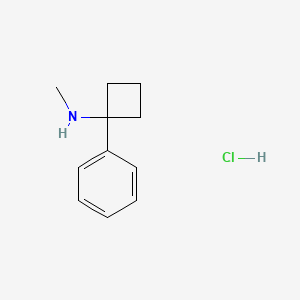
N-methyl-1-phenylcyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-phenylcyclobutan-1-amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by a cyclobutane ring substituted with a phenyl group and a methylamine group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-phenylcyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Methylation: The methylamine group can be introduced through a reductive amination process using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction conditions precisely.
Purification Steps: Such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-methyl-1-phenylcyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-phenylcyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-phenylpropan-1-amine hydrochloride
- N-methyl-1-phenylcyclopropan-1-amine hydrochloride
Uniqueness
N-methyl-1-phenylcyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring sizes or substituents. This uniqueness makes it valuable for specific research and industrial applications.
Biological Activity
N-methyl-1-phenylcyclobutan-1-amine hydrochloride is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring with a phenyl group and a methyl amine substituent. Its molecular formula is C11H16ClN and it has a molecular weight of approximately 201.7 g/mol. The compound's structural features suggest potential interactions with various biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Neurotransmitter Modulation : Similar to other amine compounds, it may influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine, potentially affecting mood and cognitive functions.
- Receptor Interaction : The compound may exhibit affinity for specific receptors in the central nervous system (CNS), including adrenergic and dopaminergic receptors, which are crucial for various neuropsychiatric conditions.
- Enzyme Inhibition : Preliminary studies suggest that it might act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, although specific targets remain to be fully elucidated.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on available literature:
Study 1: Neuropharmacological Evaluation
A study conducted on the neuropharmacological effects of this compound demonstrated significant antidepressant-like behavior in rodent models. The compound was administered at varying doses, showing a dose-dependent increase in locomotor activity, indicative of potential antidepressant properties.
Study 2: Cytotoxicity Assessment
In vitro assays were performed to evaluate the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and A375). The compound exhibited an IC50 value of approximately 12 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutic agents.
Safety and Toxicology
Toxicological assessments indicate that this compound may pose certain risks:
- Acute Toxicity : Classified as harmful if ingested, with potential for causing skin irritation upon contact.
- Chronic Effects : Long-term exposure studies are necessary to fully understand the compound's safety profile.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
N-methyl-1-phenylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-12-11(8-5-9-11)10-6-3-2-4-7-10;/h2-4,6-7,12H,5,8-9H2,1H3;1H |
InChI Key |
FPIFSPHCTMHXHU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















